2,3-Difluorophenylacetonitrile

Description

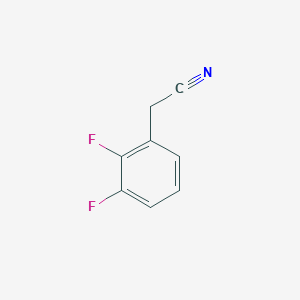

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-difluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYRCHGRRMKOSHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30333858 | |

| Record name | 2,3-Difluorophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145689-34-5 | |

| Record name | 2,3-Difluorobenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145689-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Difluorophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Difluorophenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-depth Technical Guide to 2,3-Difluorophenylacetonitrile (CAS: 145689-34-5)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary

2,3-Difluorophenylacetonitrile, also known as 2,3-difluorobenzyl cyanide, is a fluorinated aromatic nitrile that serves as a crucial intermediate in the synthesis of a variety of organic molecules.[1][2] Its chemical structure, characterized by a phenyl ring substituted with two adjacent fluorine atoms and a cyanomethyl group, imparts unique reactivity and properties that are highly valued in the fields of medicinal chemistry and materials science. The presence of the fluorine atoms can significantly influence the lipophilicity, metabolic stability, and binding affinity of downstream compounds, making it a desirable building block in the design of novel pharmaceuticals and agrochemicals.[1]

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| CAS Number | 145689-34-5 | [2] |

| Molecular Formula | C₈H₅F₂N | [2] |

| Molecular Weight | 153.13 g/mol | [2] |

| Appearance | Light orange to yellow to green clear liquid | |

| Melting Point | 24 °C | [1] |

| Boiling Point | 216.9 ± 25.0 °C at 760 mmHg | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Flash Point | 85.0 ± 23.2 °C | [1] |

| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C | [1] |

| Refractive Index | 1.487 | [1] |

| Purity | >98.0% (GC) |

Safety and Handling

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[2] It is essential to handle this compound in a well-ventilated area, such as a chemical fume hood, and to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of contact, immediate and thorough washing of the affected area is recommended.[3] For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Synthesis and Reactivity

This compound is primarily synthesized through the nucleophilic substitution of a 2,3-difluorobenzyl halide with a cyanide salt. The most common precursor is 2,3-difluorobenzyl bromide.

General Synthetic Workflow

The synthesis of this compound from 2,3-difluorobenzyl bromide is a standard cyanation reaction. The workflow involves the reaction of the benzyl bromide with a cyanide source, followed by workup and purification.

Detailed Experimental Protocol: Synthesis of this compound

The following protocol is a representative example of the synthesis of this compound.

Materials:

-

2,3-Difluorobenzyl bromide

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-difluorobenzyl bromide (1.0 eq) in DMSO.

-

Add sodium cyanide (1.2 eq) to the solution.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with deionized water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield pure this compound.

Applications in Drug Discovery and Development

The 2,3-difluorophenyl moiety is a valuable pharmacophore in modern drug design. Its incorporation into drug candidates can enhance their pharmacological properties. While specific signaling pathways directly modulated by this compound itself are not extensively documented, its utility lies in the synthesis of more complex molecules with defined biological activities.

Role as a Key Intermediate in the Synthesis of Bioactive Molecules

This compound serves as a versatile starting material for the synthesis of a wide range of biologically active compounds. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and tetrazoles, providing access to diverse chemical scaffolds.

One important application is in the synthesis of kinase inhibitors. The 2,3-difluorophenyl group can form key interactions within the ATP-binding pocket of various kinases, contributing to the potency and selectivity of the inhibitor.

Illustrative Signaling Pathway: Inhibition of a Hypothetical Kinase

To illustrate the potential role of compounds derived from this compound, the following diagram depicts a simplified signaling pathway where a hypothetical kinase inhibitor, synthesized using this intermediate, blocks a signal transduction cascade.

In this conceptual pathway, an extracellular signal activates a receptor, which in turn activates a target kinase. This kinase then phosphorylates a substrate protein, leading to a downstream cellular response. A kinase inhibitor, synthesized using this compound as a key building block, can bind to the kinase and block its activity, thereby inhibiting the signaling cascade. This mechanism is a common strategy in the development of targeted cancer therapies.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly for the development of new pharmaceuticals. Its unique structural features provide a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. A thorough understanding of its physicochemical properties, synthesis, and reactivity is essential for its effective utilization in research and development. While its direct biological activity is not the primary focus, its role as a precursor to potent and selective bioactive molecules underscores its importance in the drug discovery pipeline.

References

physical and chemical properties of 2,3-Difluorophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 2,3-Difluorophenylacetonitrile. It includes a detailed synthesis protocol, information on its chemical reactivity and handling, and a discussion of its potential, though not yet fully elucidated, role in biological pathways, making it a valuable resource for professionals in chemical research and drug development.

Core Properties and Identifiers

This compound, also known as 2,3-Difluorobenzyl Cyanide, is a fluorinated aromatic nitrile.[1] It serves as a key intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and fine chemical industries.[1][2] The presence of two fluorine atoms on the phenyl ring enhances its chemical reactivity and stability, making it a valuable building block for creating fluorinated organic compounds which are often sought after for their unique biological activities and resistance to metabolic degradation.[1]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 145689-34-5 | [1][3] |

| Molecular Formula | C₈H₅F₂N | [1][3] |

| Molecular Weight | 153.13 g/mol | [2] |

| Appearance | Clear, very pale lemon/lime liquid | [1] |

| Purity | ≥98.0% | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Melting Point | 24 °C | [1] |

| Boiling Point | 216.9 ± 25.0 °C at 760 mmHg | [1] |

| Flash Point | 85.0 ± 23.2 °C | [1] |

| Refractive Index | 1.487 | [1] |

| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C | [1] |

Synthesis and Experimental Protocols

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 2,3-difluorobenzyl chloride and sodium cyanide.

Materials:

-

2,3-difluorobenzyl chloride

-

Sodium cyanide (NaCN)

-

Ionic liquid (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) or a polar aprotic solvent (e.g., DMSO, DMF)

-

Acetonitrile

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Reaction flask (four-necked)

-

Stirrer

-

Thermometer

-

Reflux condenser

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a 250 ml four-necked reaction flask equipped with a stirrer, thermometer, and reflux condenser, add 200 ml of an ionic liquid or a suitable polar aprotic solvent.

-

Addition of Reactants: Add 0.2 mol of 2,3-difluorobenzyl chloride to the flask. While stirring, cautiously add 0.23 mol of finely powdered sodium cyanide.

-

Reaction: Heat the reaction mixture to 70°C and maintain this temperature for 2 hours, with continuous stirring. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Extraction: Extract the product from the reaction mixture twice with 100 ml portions of acetonitrile.

-

Drying and Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. After drying, filter the solution and purify by distillation to obtain this compound.

Logical Workflow for Synthesis:

Caption: A logical workflow for the synthesis of this compound.

Chemical Reactivity

This compound is a versatile intermediate in organic synthesis. Its reactivity is primarily centered around the nitrile group and the aromatic ring.

-

Nitrile Group Reactions: The cyano group can undergo various transformations. It can be reduced to form 2,3-difluorophenethylamine, a primary amine, using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The nitrile group can also be hydrolyzed under acidic or basic conditions to yield 2,3-difluorophenylacetic acid.

-

Aromatic Ring Reactions: The difluorophenyl ring is activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the fluorine atoms. It can also undergo electrophilic substitution, with the position of substitution being directed by the existing substituents.

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques.

Table 2: Summary of Spectral Data

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the methylene (-CH₂-) protons and the aromatic protons. The aromatic signals will exhibit complex splitting patterns due to fluorine-proton coupling. |

| ¹³C NMR | Resonances for the nitrile carbon, the methylene carbon, and the aromatic carbons. The aromatic carbon signals will show splitting due to carbon-fluorine coupling. |

| IR Spectroscopy | A characteristic sharp absorption band for the nitrile (C≡N) stretch, typically around 2250 cm⁻¹. Bands corresponding to C-H stretching of the aromatic ring and the methylene group, and C-F stretching bands. |

| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z = 153.[2] Common fragmentation patterns may involve the loss of HCN or the benzyl fragment. The top three peaks are observed at m/z 153, 126, and 152.[2] |

Safety and Handling

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[2] It is also a combustible liquid. Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard Information

| Hazard Statement | Classification |

| H301+H311+H331 | Toxic if swallowed, in contact with skin or if inhaled |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

Potential Biological Activity and Signaling Pathways

While there is no direct evidence in the reviewed literature detailing the specific biological activity or signaling pathway involvement of this compound, related difluorophenylacetonitrile compounds have shown inhibitory effects on enzymes such as cyclooxygenase-2 (COX-2).[4] The COX-2 enzyme is a key player in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. Inhibition of COX-2 is a common mechanism for anti-inflammatory drugs.

Given the structural similarities, it is plausible that this compound or its derivatives could be investigated for similar biological activities. The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as a COX-2 inhibitor.

Hypothetical Signaling Pathway: COX-2 Inhibition

Caption: A hypothetical signaling pathway illustrating the potential role of a this compound derivative as a COX-2 inhibitor.

This guide serves as a foundational resource for professionals engaged in the fields of chemical synthesis and drug discovery. The information compiled herein aims to facilitate further research and application of this compound.

References

2,3-Difluorophenylacetonitrile molecular structure and weight

An In-depth Technical Guide to 2,3-Difluorophenylacetonitrile

This technical guide provides a comprehensive overview of this compound (CAS No. 145689-34-5), a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its molecular structure, physicochemical properties, and its role in the synthesis of complex molecules.

Molecular Structure and Properties

This compound, also known as 2,3-Difluorobenzyl Cyanide, is a fluorinated aromatic compound with the molecular formula C₈H₅F₂N.[1][2][3] The presence of two fluorine atoms on the phenyl ring significantly influences its chemical reactivity and the properties of its derivatives, making it a valuable building block in medicinal chemistry.[2] Fluorinated organic compounds are often sought after in drug development for their enhanced metabolic stability and unique biological activity.[2]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₈H₅F₂N |

| Molecular Weight | 153.13 g/mol |

| CAS Number | 145689-34-5 |

| Appearance | Clear, very pale lemon/lime to light orange liquid |

| Purity (Assay) | ≥98.0% |

| Melting Point | 24 °C |

| Boiling Point | 216.9 ± 25.0 °C at 760 mmHg |

| Density | 1.2 ± 0.1 g/cm³ |

| Flash Point | 85.0 ± 23.2 °C |

| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C |

| Refractive Index | 1.49 at 20 °C |

Molecular Structure Diagram

The molecular structure of this compound is depicted in the following diagram generated using the DOT language.

Role in Organic Synthesis and Drug Development

This compound serves as a critical intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and fine chemical industries.[2] Its difluorinated phenyl moiety is a desirable feature in many active pharmaceutical ingredients (APIs) due to the enhanced lipophilicity and metabolic stability conferred by the fluorine atoms.[5] This can improve a drug candidate's pharmacokinetic profile, such as its ability to cross the blood-brain barrier or its resistance to degradation in the body.[5]

The logical workflow for the utilization of this compound in a drug development pipeline is illustrated in the diagram below.

Experimental Protocols

While specific, detailed proprietary synthesis methods for this compound are not publicly available, a general experimental protocol can be inferred from standard organic chemistry reactions for the synthesis of similar arylacetonitriles. One common method is the cyanation of a corresponding benzyl halide.

General Protocol for the Synthesis of this compound from 2,3-Difluorobenzyl Bromide:

-

Materials:

-

2,3-Difluorobenzyl bromide

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

A polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF))

-

Water

-

Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-Difluorobenzyl bromide in the chosen polar aprotic solvent.

-

Add a stoichiometric equivalent or a slight excess of sodium cyanide to the solution.

-

Heat the reaction mixture with stirring. The reaction temperature and time will depend on the specific solvent and concentration, but a typical range is 50-100°C for several hours.

-

Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Quench the reaction by carefully pouring the mixture into a larger volume of water.

-

Extract the aqueous mixture with an organic solvent (e.g., diethyl ether) multiple times.

-

Combine the organic extracts and wash them with brine (saturated NaCl solution).

-

Dry the organic layer over an anhydrous drying agent.

-

Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.

-

Safety Note: This procedure involves highly toxic cyanide salts and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment. The reaction should be quenched with an oxidizing agent (e.g., bleach) to destroy any residual cyanide before disposal.

References

- 1. This compound | C8H5F2N | CID 518968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. This compound | 145689-34-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound(145689-34-5)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]

- 5. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Synthesis of 2,3-Difluorophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluorophenylacetonitrile, also known as 2,3-difluorobenzyl cyanide, is a crucial intermediate in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of two fluorine atoms on the phenyl ring can significantly influence the physicochemical and biological properties of the final products, often enhancing their metabolic stability and bioactivity. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, complete with detailed experimental protocols, quantitative data, and process visualizations to aid in its laboratory-scale preparation and process optimization.

Core Synthesis Pathways

The synthesis of this compound (IUPAC Name: 2-(2,3-difluorophenyl)acetonitrile) primarily proceeds through two main routes:

-

Nucleophilic Substitution of 2,3-Difluorobenzyl Halides: This classic and widely employed method involves the reaction of a 2,3-difluorobenzyl halide, typically bromide or chloride, with a cyanide salt. This SN2 reaction is a straightforward and generally efficient way to introduce the cyanomethyl group.

-

Conversion from 2,3-Difluorobenzaldehyde: This pathway involves a two-step process starting from the corresponding aldehyde. The aldehyde is first converted to an intermediate, such as a tosylhydrazone, which is then treated with a cyanide source to yield the desired nitrile.

This guide will focus on the more direct and commonly utilized nucleophilic substitution pathway.

Pathway I: Nucleophilic Substitution of 2,3-Difluorobenzyl Bromide

This pathway is a robust and reliable method for the preparation of this compound. The overall reaction involves the displacement of the bromide ion from 2,3-difluorobenzyl bromide by a cyanide ion.

Reaction Scheme:

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound via this pathway.

Materials:

-

2,3-Difluorobenzyl bromide

-

Sodium cyanide (NaCN)

-

Acetone (anhydrous)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-difluorobenzyl bromide (1.0 eq) in anhydrous acetone (approximately 5-10 mL per gram of benzyl bromide).

-

Addition of Cyanide: To the stirred solution, add sodium cyanide (1.1-1.5 eq) portion-wise at room temperature. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up:

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the precipitated sodium bromide.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Quantitative Data

| Parameter | Value |

| Typical Yield | 85-95% |

| Purity (by GC) | >98% |

| Boiling Point | 216.9 ± 25.0 °C at 760 mmHg[1] |

| Density | 1.2 ± 0.1 g/cm³[1] |

Experimental Workflow Visualization

Logical Relationship of Synthesis

The synthesis of this compound is logically dependent on the availability of suitable starting materials. The primary precursor, 2,3-difluorobenzyl bromide, can be synthesized from 2,3-difluorotoluene through radical bromination. This relationship highlights the multi-step nature of producing specialized chemical intermediates.

Conclusion

The synthesis of this compound via nucleophilic substitution of 2,3-difluorobenzyl bromide is a highly effective and reproducible method. This guide provides the necessary details for its successful implementation in a laboratory setting. For professionals in drug development and scientific research, a thorough understanding of this synthetic pathway is essential for the efficient production of this key building block and the subsequent development of novel fluorinated compounds. Adherence to safety protocols, particularly when handling cyanide salts, is of paramount importance.

References

An In-depth Technical Guide to the Synthesis of 2,3-Difluorobenzyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2,3-difluorobenzyl cyanide, a valuable intermediate in the development of pharmaceuticals and other advanced materials. The document details the key starting materials, reaction pathways, and experimental protocols, with a focus on providing quantitative data to facilitate laboratory application.

Core Synthetic Strategies

The synthesis of 2,3-difluorobenzyl cyanide can be approached through several key pathways, primarily involving the introduction of the cyanide moiety onto a difluorinated benzyllic substrate. The most common and practical starting materials include 2,3-difluorotoluene, 1,2-difluorobenzene, and their derivatives such as 2,3-difluorobenzyl alcohol and 2,3-difluorobenzyl halides.

Two principal strategies are highlighted in this guide:

-

Halogenation of a Toluene Derivative followed by Cyanation: This classic and robust method involves the initial conversion of 2,3-difluorotoluene to a more reactive benzyl halide (chloride or bromide), which then undergoes nucleophilic substitution with a cyanide salt.

-

Conversion of an Aldehyde or Alcohol: This approach utilizes 2,3-difluorobenzaldehyde or 2,3-difluorobenzyl alcohol as the starting point. The aldehyde can be reduced to the alcohol, which is then converted to a benzyl halide for subsequent cyanation. Alternatively, direct cyanation of the alcohol offers a more streamlined, though potentially more challenging, route.

Pathway 1: From 2,3-Difluorotoluene via Halogenation and Cyanation

This pathway is a straightforward and widely applicable method for the preparation of 2,3-difluorobenzyl cyanide.

Step 1a: Synthesis of 2,3-Difluorobenzyl Chloride

The direct chlorination of 2,3-difluorotoluene can be achieved through a free-radical mechanism, often initiated by a catalyst.

-

Reaction Scheme: 2,3-Difluorotoluene + CCl₄ → 2,3-Difluorobenzyl chloride

-

Experimental Protocol: In a controlled reaction vessel, 2,3-difluorotoluene is reacted with carbon tetrachloride in the presence of a catalyst such as FeCl₂·4H₂O activated by formamide, and an alcohol like methanol.[1] The mixture is heated under an inert atmosphere.[1]

-

Quantitative Data:

| Parameter | Value | Reference |

| Reactant Ratio (molar) | [Fe]:[HCONH₂]:[Difluorotoluene]:[CCl₄]:[MeOH] = 1:50:100:200:50 | [1] |

| Temperature | 180 °C | [1] |

| Reaction Time | 6 hours | [1] |

| Yield | 18-37% | [1] |

Step 1b: Synthesis of 2,3-Difluorobenzyl Bromide

Bromination of 2,3-difluorotoluene provides an alternative benzyl halide that is often more reactive in subsequent nucleophilic substitution reactions.

-

Reaction Scheme: 2,3-Difluorotoluene + HBr + H₂O₂ → 2,3-Difluorobenzyl bromide

-

Experimental Protocol: 2,3-Difluorotoluene is reacted with hydrobromic acid and hydrogen peroxide under illumination, which serves as the initiator. The reaction is carried out in an organic solvent such as dichloromethane or chloroform.

-

Quantitative Data:

| Parameter | Value |

| Reactant Ratio (molar) | 2,6-Difluorotoluene:HBr:H₂O₂ = 1:1-3.5:1-3.5 |

| Solvent | Dichloromethane or Chloroform |

| Reaction Time | 6-24 hours |

| Yield | 86.6-90.3% |

Step 2: Cyanation of 2,3-Difluorobenzyl Halide

The final step in this pathway is the nucleophilic substitution of the benzyl halide with a cyanide salt to yield the target molecule.

-

Reaction Scheme: 2,3-Difluorobenzyl Halide + NaCN → 2,3-Difluorobenzyl Cyanide

-

Experimental Protocol: 2,3-Difluorobenzyl halide is heated under reflux with a solution of sodium or potassium cyanide in a suitable solvent, typically ethanol or dimethyl sulfoxide (DMSO).[2][3][4] The use of an ethanolic solution helps to avoid the formation of the corresponding alcohol as a byproduct.[3][4]

-

Quantitative Data:

| Parameter | Value | Reference |

| Cyanide Salt | Sodium Cyanide or Potassium Cyanide | [3][4] |

| Solvent | Ethanol or Dimethyl Sulfoxide (DMSO) | [2][3][4] |

| Temperature | Reflux | [3][4] |

| Yield | Generally high for primary benzyl halides |

Pathway 2: From 1,2-Difluorobenzene or 2,3-Difluorobenzyl Alcohol

This pathway offers alternative starting points that can be advantageous depending on the commercial availability and cost of the precursors.

Step 1a: Synthesis of 2,3-Difluorobenzaldehyde from 1,2-Difluorobenzene

Direct formylation of 1,2-difluorobenzene provides a route to the key aldehyde intermediate.[5]

-

Reaction Scheme: 1,2-Difluorobenzene + n-BuLi + DMF → 2,3-Difluorobenzaldehyde

-

Experimental Protocol: 1,2-Difluorobenzene is dissolved in tetrahydrofuran (THF) and cooled to a low temperature. n-Butyllithium is then added dropwise, followed by the addition of N,N-dimethylformamide (DMF). The reaction is then quenched with an acid.[5]

-

Quantitative Data:

| Parameter | Value | Reference |

| Solvent | Tetrahydrofuran (THF) | [5] |

| Temperature (n-BuLi addition) | -65 °C | [5] |

| Temperature (DMF addition) | -65 °C, then warmed to -30 °C | [5] |

| Yield | High | [5] |

Step 1b: Synthesis of 2,3-Difluorobenzaldehyde from 2,3-Difluorotoluene

Oxidation of 2,3-difluorotoluene is another common method to produce the aldehyde.

-

Reaction Scheme: 2,3-Difluorotoluene + Oxidizing Agent → 2,3-Difluorobenzaldehyde

-

Experimental Protocol: A solution of 2,3-difluorotoluene in acetic acid is reacted with hydrogen peroxide in the presence of cobalt acetate and sodium bromide catalysts in a microchannel reactor.[6]

-

Quantitative Data:

| Parameter | Value | Reference |

| Catalysts | Cobalt acetate, Sodium bromide | [6] |

| Oxidant | 35% H₂O₂ | [6] |

| Solvent | Acetic Acid | [6] |

| Temperature | 120 °C | [6] |

| Yield | 48.2% | [6] |

Step 2: Reduction of 2,3-Difluorobenzaldehyde to 2,3-Difluorobenzyl Alcohol

The aldehyde can be readily reduced to the corresponding alcohol.

-

Reaction Scheme: 2,3-Difluorobenzaldehyde + Reducing Agent → 2,3-Difluorobenzyl Alcohol

-

Experimental Protocol: Standard reducing agents such as sodium borohydride in an alcoholic solvent can be used for this transformation.

Step 3: Conversion of 2,3-Difluorobenzyl Alcohol to 2,3-Difluorobenzyl Bromide

The alcohol is then converted to a more reactive benzyl halide.

-

Reaction Scheme: 2,3-Difluorobenzyl Alcohol + PBr₃ → 2,3-Difluorobenzyl Bromide

-

Experimental Protocol: Phosphorus tribromide is added dropwise to a solution of 2,3-difluorobenzyl alcohol in diethyl ether at a low temperature.[7]

-

Quantitative Data:

| Parameter | Value | Reference |

| Brominating Agent | Phosphorus tribromide | [7] |

| Solvent | Diethyl Ether | [7] |

| Temperature | -10 °C | [7] |

| Reaction Time | 1 hour | [7] |

Step 4: Cyanation of 2,3-Difluorobenzyl Bromide

This step is identical to Step 2 in Pathway 1.

Alternative Pathway: Direct Cyanation of 2,3-Difluorobenzyl Alcohol

Recent advancements have enabled the direct conversion of benzyl alcohols to benzyl cyanides, offering a more atom-economical route.[8][9]

-

Reaction Scheme: 2,3-Difluorobenzyl Alcohol + Cyanide Source → 2,3-Difluorobenzyl Cyanide

-

Experimental Protocol: The cyanation of benzyl alcohols can be catalyzed by a boron Lewis acid, such as B(C₆F₅)₃, using an isonitrile as a safer cyanide source.[8][9] The reaction is typically carried out in a non-polar solvent like toluene at elevated temperatures.[8]

-

Quantitative Data:

| Parameter | Value | Reference |

| Catalyst | B(C₆F₅)₃ (10 mol%) | [8] |

| Cyanide Source | Isonitrile (1.5 equiv) | [8] |

| Solvent | Toluene | [8] |

| Temperature | 100 °C | [8] |

| Reaction Time | 2-18 hours | [8] |

| Yield | Good to excellent (up to 98%) | [8][9] |

Visualized Synthetic Workflows

The following diagrams illustrate the logical flow of the synthetic pathways described above.

Caption: Pathway 1: From 2,3-Difluorotoluene.

Caption: Pathway 2: From various precursors.

Caption: Alternative Direct Cyanation Pathway.

References

- 1. RU2596872C1 - Method of producing mono- and difluoro benzyl chlorides - Google Patents [patents.google.com]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. CN102659544A - Method for preparing 2,3-difluorobenzaldehyde - Google Patents [patents.google.com]

- 6. 2,3-Difluorobenzaldehyde | 2646-91-5 [chemicalbook.com]

- 7. 2,3-Difluorobenzyl bromide CAS#: 113211-94-2 [amp.chemicalbook.com]

- 8. Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Isomers of C8H5F2N

For Researchers, Scientists, and Drug Development Professionals

The chemical formula C8H5F2N represents a class of compounds known as difluorobenzonitriles. These molecules are structural isomers, meaning they share the same molecular formula but differ in the arrangement of their atoms.[1][2] The position of the two fluorine atoms on the benzene ring significantly influences the chemical and physical properties of each isomer, making them versatile building blocks in various scientific and industrial applications, particularly in the development of pharmaceuticals and agrochemicals.[3][4][5]

This technical guide provides a comprehensive overview of the key isomers of C8H5F2N, their IUPAC names, physical properties, and significant applications in research and development.

IUPAC Nomenclature and Physical Properties of C8H5F2N Isomers

The systematic naming of these compounds follows the IUPAC nomenclature rules for substituted benzene rings. The primary isomers are named based on the positions of the fluorine atoms relative to the cyano (-CN) group. A summary of their IUPAC names and key physical properties is presented below.

| IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| 2,3-Difluorobenzonitrile | 21524-39-0 | 139.10 | N/A (Liquid at RT) | - | 1.254 (at 25°C)[6] |

| 2,4-Difluorobenzonitrile | 3939-09-1 | 139.10 | - | 197-198 | - |

| 2,5-Difluorobenzonitrile | 64248-64-2 | 139.11 | 33-35 | 188 | - |

| 2,6-Difluorobenzonitrile | 1897-52-5 | 139.1 | 28 | 197-198 | 1.24 |

| 3,4-Difluorobenzonitrile | 64248-62-0 | 139.10 | 52-54 | - | - |

| 3,5-Difluorobenzonitrile | 64248-63-1 | 139.1 | 84-86[7] | 160 | - |

Applications in Research and Drug Development

Difluorobenzonitrile isomers are valuable intermediates in organic synthesis. The presence and position of the fluorine atoms can enhance the metabolic stability, bioavailability, and binding affinity of target molecules, making them attractive motifs in drug design.[3]

-

2,3-Difluorobenzonitrile : Serves as a key intermediate in the synthesis of pharmaceuticals, including anti-cancer and anti-inflammatory drugs.[5] It is also used in material science for creating advanced polymers and coatings with improved chemical resistance and thermal stability.[5]

-

2,4-Difluorobenzonitrile : This isomer is a common building block for introducing fluorinated benzonitrile into target molecules via nucleophilic aromatic substitution.[8] It has been utilized in the synthesis of compounds studied for the treatment of Alzheimer's disease and in the creation of iridium complexes for OLEDs and photoredox catalysis.[8]

-

2,5-Difluorobenzonitrile : Employed as an intermediate in the development of novel pharmaceuticals, particularly those targeting neurological disorders.[4] It is also used in the agrochemical industry for producing herbicides and insecticides.[4]

-

2,6-Difluorobenzonitrile : A versatile compound used in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer drugs. It is also a component in the formulation of agrochemicals like herbicides and pesticides and is used in material science for specialty polymers.

-

3,4-Difluorobenzonitrile : Widely used in the synthesis of pharmaceutical compounds and agrochemical products.[3] The fluorine atoms in this isomer can improve the pharmacokinetics and biological activity of the final products.[3]

-

3,5-Difluorobenzonitrile : Applied as an electron acceptor unit in materials for Organic Light-Emitting Diodes (OLEDs) that exhibit thermally activated delayed fluorescence (TADF).[9] It is also used in organometallic chemistry to facilitate catalytic reactions.[9]

Experimental Protocols

The synthesis and application of difluorobenzonitrile isomers are described in various scientific publications. For detailed experimental methodologies, researchers are encouraged to consult the primary literature. For instance, the synthesis of 3,5-difluorobenzonitrile from 3,5-difluorobromobenzene is detailed in the Journal of Medicinal Chemistry and Tetrahedron.[7] These papers provide specific reaction conditions, purification techniques, and characterization data. Similarly, studies on the use of 2,4-difluorobenzonitrile in the synthesis of compounds for neurodegenerative diseases can be found in the Journal of Medicinal Chemistry.[8]

Logical Relationship of C8H5F2N Isomers

The following diagram illustrates the relationship between the parent molecular formula and its various difluorobenzonitrile isomers.

Caption: Structural isomers of the molecular formula C8H5F2N.

References

- 1. 26 selected constitutional isomers of molecular formula C5H8, E/Z geometrical isomers, R/S optical isomers, names of isomers carbon chain functional group isomers structural formula skeletal formula of C5H8 exam practice questions Doc Brown's advanced level organic chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 2. 20.3 Isomers of Alkanes and IUPAC Nomenclature – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 3. 3, 4 Difluorobenzonitrile – Chemical for Industrial and Research Use [yychemical.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. scientificlabs.com [scientificlabs.com]

- 7. 3,5-Difluorobenzonitrile CAS#: 64248-63-1 [m.chemicalbook.com]

- 8. ossila.com [ossila.com]

- 9. ossila.com [ossila.com]

An In-depth Technical Guide to the Solubility of 2,3-Difluorophenylacetonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-Difluorophenylacetonitrile (CAS No. 145689-34-5), a key intermediate in organic synthesis, particularly in the pharmaceutical and fine chemical industries.[1] Due to the limited availability of specific quantitative solubility data in peer-reviewed literature and technical databases, this guide focuses on the theoretical principles governing its solubility, qualitative predictions, and standardized experimental protocols for determining its solubility in various organic solvents. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively select solvents for synthesis, purification, and formulation processes involving this compound.

Introduction to this compound

This compound, also known as 2,3-Difluorobenzyl Cyanide, is an organic compound with the molecular formula C₈H₅F₂N.[1][2] It plays a significant role as a building block in the synthesis of more complex molecules. The presence of two fluorine atoms on the phenyl ring imparts unique electronic properties and can influence the metabolic stability and biological activity of downstream compounds, making it a valuable intermediate in drug discovery and development.

Physical and Chemical Properties:

| Property | Value | Reference |

| Molecular Weight | 153.13 g/mol | [2] |

| Appearance | Clear, very pale lemon/lime liquid | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Boiling Point | 216.9 ± 25.0 °C at 760 mmHg | [1] |

| Melting Point | 24 °C | [1] |

| Flash Point | 85.0 ± 23.2 °C | [1] |

Theoretical Framework for Solubility Prediction

The solubility of an organic compound is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another.[3] The dissolution process involves overcoming solute-solute and solvent-solvent interactions to form new solute-solvent interactions.

For this compound, the key structural features influencing its solubility are:

-

The Phenyl Ring: A nonpolar, aromatic hydrocarbon component.

-

The Nitrile Group (-C≡N): A polar functional group capable of dipole-dipole interactions.[4]

-

The Difluoro Substitution: The two fluorine atoms are highly electronegative, creating a dipole moment on the phenyl ring and potentially participating in weak hydrogen bonding.

Based on these features, a qualitative prediction of solubility in common organic solvents can be made:

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents are expected to be good solvents for this compound. Their polarity can interact favorably with the nitrile group, while the organic portion of the solvent can solvate the phenyl ring. Acetonitrile, in particular, shares the nitrile functional group and is often a good solvent for other nitriles.[5]

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): Alcohols are also likely to be effective solvents. They can engage in dipole-dipole interactions and potentially weak hydrogen bonding with the fluorine atoms and the nitrile group.

-

Nonpolar Solvents (e.g., Toluene, Hexane, Cyclohexane): The solubility in nonpolar solvents is expected to be lower than in polar solvents. While the phenyl ring is nonpolar, the strong dipole of the nitrile group may not be effectively solvated, limiting overall solubility. Toluene, being aromatic, might show better solubility than aliphatic hydrocarbons like hexane due to π-π stacking interactions.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents of intermediate polarity are also likely to be suitable for dissolving this compound.

Experimental Protocol for Solubility Determination

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials or flasks with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume or mass of the selected solvent in a sealed vial or flask. The excess solute ensures that saturation is reached.

-

Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a period (e.g., 2-4 hours) to allow the undissolved solute to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. To avoid aspirating any solid particles, the syringe can be fitted with a chemically resistant filter (e.g., PTFE).

-

Dilution and Analysis: Accurately dilute the collected sample with a known volume of the solvent. Analyze the concentration of this compound in the diluted sample using a pre-calibrated HPLC or GC method.

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in units of g/100 mL, mg/mL, or mol/L.

Visualization of Logical Workflow

The following diagram illustrates a logical workflow for selecting a suitable solvent for solubility or recrystallization of an organic compound like this compound.

References

A Technical Guide to the Physicochemical Properties of 2,3-Difluorophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the melting and boiling points of 2,3-Difluorophenylacetonitrile (CAS No. 145689-34-5), a key intermediate in organic synthesis, particularly within the pharmaceutical and fine chemical industries. This document outlines the core physicochemical properties, details the experimental methodologies for their determination, and presents a logical framework for understanding the compound's physical states.

Core Physicochemical Data

The melting and boiling points are critical parameters for the handling, purification, and reaction setup of this compound. These properties are summarized in the table below.

| Property | Value | Conditions |

| Melting Point | 24 °C | Not specified |

| Boiling Point | 216.9 ± 25.0 °C | 760 mmHg[1] |

| 221 °C | Not specified |

Experimental Protocols

While specific experimental reports for the determination of these values for this compound are not publicly detailed, the following standard methodologies are employed for such organic compounds.

Melting Point Determination

The melting point of an organic solid is typically determined by packing a small amount of the substance into a capillary tube and heating it slowly in a calibrated apparatus. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range. For a pure compound like this compound, a sharp melting point range is expected.

General Protocol:

-

A small, finely powdered sample of this compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.

-

The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded.

-

The temperature at which the entire solid sample has turned into a clear liquid is also recorded. This range is reported as the melting point.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For organic compounds, this is often determined using distillation or a micro-method with a Thiele tube.

General Protocol (Micro method):

-

A small quantity (a few milliliters) of this compound is placed in a small test tube or fusion tube.

-

A short, sealed capillary tube is inverted and placed inside the test tube, with the open end submerged in the liquid.

-

The test tube is attached to a thermometer and heated gently in a heating bath (e.g., an oil bath or a Thiele tube).

-

As the liquid heats, air trapped in the capillary tube expands and escapes as bubbles.

-

Heating continues until a continuous and rapid stream of bubbles emerges from the capillary tube.

-

The heat source is then removed, and the liquid is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Physical State Transitions of this compound

The relationship between temperature and the physical state of this compound is fundamental to its practical application in a laboratory or industrial setting. The following diagram illustrates these transitions based on its known melting and boiling points.

Caption: State transitions of this compound.

References

Methodological & Application

The Role of 2,3-Difluorophenylacetonitrile in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors: A Detailed Look at GDC-0834

Introduction

2,3-Difluorophenylacetonitrile, also known as 2,3-difluorobenzyl cyanide, is a fluorinated organic compound that serves as a critical building block in the synthesis of complex pharmaceutical molecules.[1] The presence of two fluorine atoms on the phenyl ring imparts unique properties to the molecule, including increased metabolic stability and enhanced binding affinity to biological targets, making it a valuable intermediate in drug discovery.[1] This application note will delve into the specific use of this compound in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, with a detailed focus on the experimental protocol for the synthesis of GDC-0834, a potent and selective BTK inhibitor investigated for the treatment of rheumatoid arthritis.[2][3][4]

Therapeutic Significance of BTK Inhibitors

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor signaling pathway.[5] This pathway is essential for B-cell development, proliferation, and survival.[6] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases.[5] Consequently, inhibitors of BTK have emerged as a significant class of therapeutic agents for these conditions.[5] GDC-0834 was developed as a selective inhibitor of BTK, aiming to modulate the immune response in autoimmune diseases like rheumatoid arthritis.[2][7]

Application in the Synthesis of GDC-0834

This compound serves as a key starting material for the introduction of the 2,3-difluorophenyl moiety into the core structure of GDC-0834. The synthesis involves a multi-step sequence that leverages the reactivity of the nitrile group and the unique electronic properties of the difluorinated aromatic ring.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of a crucial intermediate from this compound en route to GDC-0834.

| Step | Reactants | Product | Solvent(s) | Reagent(s) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | This compound, Diethyl carbonate | Ethyl 2-(2,3-difluorophenyl)-2-cyanoacetate | Ethanol | Sodium ethoxide | Reflux | 2 | 85 |

| 2 | Ethyl 2-(2,3-difluorophenyl)-2-cyanoacetate | 2-(2,3-Difluorophenyl)malonamide | Ethanol | Ammonia | 100 | 18 | 92 |

| 3 | 2-(2,3-Difluorophenyl)malonamide | 2-(2,3-Difluorophenyl)acetamide | Dioxane | Sodium hypochlorite, Sodium hydroxide | 0 to RT | 1 | 78 |

| 4 | 2-(2,3-Difluorophenyl)acetamide | 2-(2,3-Difluorophenyl)ethanamine | THF | Borane-tetrahydrofuran complex | Reflux | 2 | 88 |

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(2,3-difluorophenyl)-2-cyanoacetate

-

To a solution of sodium ethoxide (21% in ethanol, 1.2 equivalents) in ethanol, add this compound (1.0 equivalent) and diethyl carbonate (1.5 equivalents).

-

Heat the reaction mixture to reflux and stir for 2 hours.

-

Cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1N HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel to yield ethyl 2-(2,3-difluorophenyl)-2-cyanoacetate.

Step 2: Synthesis of 2-(2,3-Difluorophenyl)malonamide

-

Dissolve ethyl 2-(2,3-difluorophenyl)-2-cyanoacetate (1.0 equivalent) in ethanol saturated with ammonia.

-

Heat the mixture in a sealed vessel to 100 °C for 18 hours.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain 2-(2,3-difluorophenyl)malonamide.

Step 3: Synthesis of 2-(2,3-Difluorophenyl)acetamide

-

Prepare a solution of sodium hydroxide (2.0 equivalents) in water and cool to 0 °C.

-

Add sodium hypochlorite solution (1.1 equivalents) to the cold sodium hydroxide solution.

-

In a separate flask, dissolve 2-(2,3-difluorophenyl)malonamide (1.0 equivalent) in dioxane and cool to 0 °C.

-

Slowly add the cold sodium hypochlorite/sodium hydroxide solution to the solution of the malonamide, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Quench the reaction with a reducing agent (e.g., sodium bisulfite solution).

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-(2,3-difluorophenyl)acetamide.

Step 4: Synthesis of 2-(2,3-Difluorophenyl)ethanamine

-

Dissolve 2-(2,3-difluorophenyl)acetamide (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Slowly add borane-tetrahydrofuran complex (1.0 M in THF, 2.5 equivalents) to the solution at room temperature.

-

Heat the reaction mixture to reflux and stir for 2 hours.

-

Cool the mixture to 0 °C and cautiously quench with methanol, followed by 4N HCl.

-

Heat the mixture to reflux for 1 hour, then cool to room temperature.

-

Make the solution basic with a concentrated base (e.g., 50% NaOH solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2-(2,3-difluorophenyl)ethanamine.

Mechanism of Action and Signaling Pathway

GDC-0834 functions as an inhibitor of Bruton's tyrosine kinase (BTK).[7] BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is initiated upon antigen binding to the BCR. This leads to a cascade of intracellular events, including the phosphorylation and activation of BTK.[5] Activated BTK, in turn, phosphorylates downstream targets, ultimately leading to the activation of transcription factors that promote B-cell proliferation, differentiation, and survival.[6] By inhibiting BTK, GDC-0834 blocks this signaling cascade, thereby attenuating the B-cell response that contributes to the pathology of autoimmune diseases.[2]

References

- 1. A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel reaction mediated by human aldehyde oxidase: amide hydrolysis of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GDC-0834 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

2,3-Difluorophenylacetonitrile: A Key Intermediate in the Production of Advanced Agrochemicals

For Immediate Release: Researchers, scientists, and professionals in the field of drug development and agrochemical synthesis now have access to detailed application notes and protocols concerning the use of 2,3-difluorophenylacetonitrile as a crucial intermediate in the production of next-generation agrochemicals. This versatile compound serves as a foundational building block for a range of potent fungicides, primarily within the pyrazole carboxamide class of succinate dehydrogenase inhibitors (SDHIs).

This compound, with the CAS Number 145689-34-5, is a significant precursor in the synthesis of complex heterocyclic molecules. The incorporation of the 2,3-difluorophenyl moiety into the final agrochemical product often enhances its biological efficacy and metabolic stability, leading to more effective and resilient crop protection solutions.

Application in Fungicide Synthesis

A primary application of this compound is in the synthesis of 5-amino-3-(2,3-difluorophenyl)-1H-pyrazole-4-carbonitrile. This pyrazole derivative is a key component in the subsequent production of advanced pyrazole carboxamide fungicides. These fungicides are known to exhibit broad-spectrum activity against a variety of plant pathogens.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₈H₅F₂N |

| Molecular Weight | 153.13 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 217-220 °C |

| Density | 1.25 g/cm³ |

| Purity (typical) | ≥ 99% |

Experimental Protocols

The following section details the experimental protocols for the synthesis of a key pyrazole intermediate from this compound and its subsequent conversion to a fungicidal pyrazole carboxamide.

Synthesis of 5-amino-3-(2,3-difluorophenyl)-1H-pyrazole-4-carbonitrile

This protocol outlines the synthesis of the core pyrazole intermediate.

Materials:

-

This compound

-

Sodium ethoxide

-

Ethyl cyanoacetate

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid

Procedure:

-

Claisen Condensation: A solution of this compound and ethyl cyanoacetate in ethanol is slowly added to a solution of sodium ethoxide in ethanol at a controlled temperature. The mixture is stirred until the reaction is complete, forming the sodium salt of α-(2,3-difluorophenyl)-β-cyanopropionitrile.

-

Cyclization with Hydrazine: Hydrazine hydrate is added to the reaction mixture. The mixture is then heated to reflux for several hours.

-

Acidification and Isolation: After cooling, the reaction mixture is acidified with hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with water, and dried to yield 5-amino-3-(2,3-difluorophenyl)-1H-pyrazole-4-carbonitrile.

Quantitative Data:

| Parameter | Value |

| Yield | 85-90% |

| Purity (HPLC) | > 98% |

| Melting Point | 185-188 °C |

Synthesis of a Pyrazole Carboxamide Fungicide

This protocol describes the conversion of the pyrazole intermediate into a final fungicidal product.

Materials:

-

5-amino-3-(2,3-difluorophenyl)-1H-pyrazole-4-carbonitrile

-

Acyl chloride (e.g., 2-methylbenzoyl chloride)

-

Pyridine

-

Dichloromethane

Procedure:

-

Acylation: 5-amino-3-(2,3-difluorophenyl)-1H-pyrazole-4-carbonitrile is dissolved in dichloromethane, and pyridine is added as a base. The mixture is cooled in an ice bath.

-

Addition of Acyl Chloride: The desired acyl chloride is added dropwise to the cooled solution. The reaction is then allowed to warm to room temperature and stirred until completion.

-

Workup and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield the final pyrazole carboxamide fungicide.

Quantitative Data:

| Parameter | Value |

| Yield | 75-85% |

| Purity (HPLC) | > 99% |

| Melting Point | Dependent on the specific acyl chloride used |

Mode of Action: Succinate Dehydrogenase Inhibition

The pyrazole carboxamide fungicides synthesized from this compound primarily act as Succinate Dehydrogenase Inhibitors (SDHIs). SDH is a key enzyme complex (Complex II) in the mitochondrial electron transport chain, which is essential for cellular respiration and energy production in fungi.

By binding to the succinate-ubiquinone oxidoreductase (SQR) subunit of the SDH complex, these fungicides block the oxidation of succinate to fumarate. This inhibition disrupts the fungal respiratory chain, leading to a depletion of cellular ATP and ultimately causing fungal cell death. The 2,3-difluorophenyl group plays a crucial role in the binding affinity and overall efficacy of the inhibitor.

Visualizing the Synthetic and Biological Pathways

To better illustrate the processes described, the following diagrams have been generated.

Caption: Synthetic workflow for a pyrazole carboxamide fungicide.

Caption: Signaling pathway of SDHI fungicides.

Application Notes and Protocols for the Reaction of 2,3-Difluorophenylacetonitrile with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reactivity of 2,3-difluorophenylacetonitrile with various electrophiles, offering experimental protocols and data for its application in organic synthesis, particularly in the context of pharmaceutical and fine chemical development. This compound serves as a key building block for the synthesis of more complex fluorinated organic compounds, which are highly valued for their unique biological activities and metabolic stability.[1]

Introduction to the Reactivity of this compound

This compound, also known as 2,3-difluorobenzyl cyanide, possesses an active methylene group flanked by a phenyl ring and a nitrile group. The electron-withdrawing nature of the cyano group and the aromatic ring enhances the acidity of the benzylic protons, facilitating deprotonation to form a resonance-stabilized carbanion. This carbanion is a potent nucleophile that readily reacts with a variety of electrophiles, enabling the formation of new carbon-carbon bonds at the alpha-position. The presence of two fluorine atoms on the phenyl ring can influence the reactivity of the benzylic protons and the subsequent stability of the products.

The primary electrophilic reactions involving the active methylene group of this compound include:

-

Alkylation: Reaction with alkyl halides to introduce alkyl chains.

-

Acylation: Reaction with acylating agents to form β-ketonitriles.

-

Vilsmeier-Haack Reaction: Formylation of the active methylene group.

-

Mannich Reaction: Aminoalkylation to introduce an aminomethyl group.

-

Michael Addition: Conjugate addition to α,β-unsaturated compounds.

These reactions provide access to a diverse range of substituted phenylacetonitrile derivatives, which are valuable intermediates in the synthesis of pharmacologically active molecules.[1][2]

Experimental Protocols and Data

α-Alkylation of this compound

Alkylation of the α-carbon of this compound is a common strategy to introduce alkyl substituents. The reaction typically proceeds by deprotonation with a suitable base, followed by nucleophilic attack on an alkyl halide.

General Reaction Scheme:

Figure 1: General workflow for the α-alkylation of this compound.

Experimental Protocol (Adapted from similar reactions):

-

To a stirred suspension of a strong base (e.g., sodium hydride, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., dimethylformamide, DMF) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) dropwise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes to ensure complete formation of the carbanion.

-

Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Table 1: Representative Data for α-Alkylation Reactions

| Electrophile (R-X) | Base | Solvent | Time (h) | Yield (%) | Reference |

| Bromoethane | NaH | DMF | 12 | 75-85 (estimated) | Adapted from general procedures |

| Benzyl Bromide | KOtBu | Toluene | 8 | >90 (estimated) | Adapted from general procedures |

| Iodomethane | NaH | DMF | 6 | 80-90 (estimated) | Adapted from general procedures |

Note: The yields are estimated based on typical alkylation reactions of substituted benzyl cyanides as specific data for this compound was not found in the initial search.

Acylation of this compound (Synthesis of β-Ketonitriles)

The acylation of this compound with acylating agents such as acyl chlorides or esters in the presence of a strong base leads to the formation of β-ketonitriles. These products are versatile intermediates for the synthesis of various heterocyclic compounds.

General Reaction Scheme:

Figure 2: General workflow for the acylation of this compound.

Experimental Protocol (Adapted from similar reactions):

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place a strong base (e.g., sodium ethoxide, 2.0 equivalents) and an anhydrous solvent (e.g., tetrahydrofuran, THF).

-

Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the flask.

-

Heat the mixture to reflux for 1-2 hours.

-

Cool the reaction mixture to room temperature and add the acyl chloride (1.1 equivalents) dropwise.

-

Stir the reaction mixture at room temperature for several hours or until the reaction is complete as indicated by TLC.

-

Pour the reaction mixture into a mixture of ice and dilute hydrochloric acid.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Table 2: Representative Data for Acylation Reactions

| Acylating Agent | Base | Solvent | Temperature | Yield (%) | Reference |

| Acetyl Chloride | EtONa | THF | 10 °C | 29 (for 2-pyridylacetonitrile) | [2] |

| Ethyl Benzoate | NaOMe | Acetonitrile | Reflux | 58 (for phenylacetonitrile) | [3] |

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction can be used to introduce a formyl group at the active methylene position of suitable substrates.[1][4][5][6][7] The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[1][4][5][6][7] While this reaction is more common for electron-rich aromatic rings, it can also be applied to active methylene compounds.

General Reaction Scheme:

Figure 3: Vilsmeier-Haack formylation of this compound.

Experimental Protocol (General Procedure):

-

In a three-necked flask, cool N,N-dimethylformamide (DMF) to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5 °C.

-

Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

-

Add this compound to the flask and stir the reaction mixture at room temperature or with gentle heating for several hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, pour the mixture onto crushed ice and stir.

-

Basify the solution with an aqueous solution of sodium hydroxide or sodium carbonate to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent.

Mannich Reaction

The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde and a primary or secondary amine or ammonia.[8] This reaction can be applied to this compound to introduce an aminomethyl group at the α-position.

General Reaction Scheme:

Figure 4: Mannich reaction of this compound.

Experimental Protocol (Adapted from similar reactions):

-

To a mixture of this compound (1.0 equivalent), formaldehyde (as an aqueous solution, e.g., 37%, 1.2 equivalents), and a secondary amine (e.g., dimethylamine as its hydrochloride salt, 1.2 equivalents) in a suitable solvent (e.g., ethanol), add a catalytic amount of hydrochloric acid.

-

Reflux the reaction mixture for several hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Treat the residue with a base (e.g., aqueous sodium carbonate) to neutralize the acid and liberate the free base.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

-

Purify by distillation or column chromatography.

Table 3: Representative Data for Mannich Reactions

| Ketone/Nitrile | Amine | Aldehyde | Conditions | Yield (%) | Reference |

| Acetone | Dimethylamine HCl | Formaldehyde | Alcohol, reflux | - | [5] |

| Acetophenone | Dimethylamine HCl | Formaldehyde | Alcohol, reflux | - | [5][6] |

| Ketone | Dimethylamine (40% aq.) | Formaldehyde (37% aq.) | DMSO, rt, 24h | 76 | [4] |

Michael Addition

The carbanion generated from this compound can act as a Michael donor and undergo conjugate addition to α,β-unsaturated carbonyl compounds (Michael acceptors). This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds or their nitrile analogues.

General Reaction Scheme:

Figure 5: Michael addition of this compound.

Experimental Protocol (General Procedure):

-

Dissolve this compound (1.0 equivalent) and the α,β-unsaturated carbonyl compound (1.0 equivalent) in a suitable solvent such as ethanol.

-

Add a catalytic amount of a base (e.g., sodium ethoxide or Triton B).

-

Stir the reaction mixture at room temperature or with gentle heating for several hours to days.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

Table 4: Representative Data for Michael Addition Reactions

| Michael Donor | Michael Acceptor | Catalyst | Yield (%) | Reference |

| Malononitrile | Chalcones | Rosin-derived squaramide | up to 99 | [9] |

| Diethyl malonate | Chalcones | Cinchona alkaloid-derived thioureas | - | [10] |

| Amines | Methyl Acrylate | Microwave irradiation | high | [11] |

Applications in Drug Development

Derivatives of this compound are valuable intermediates in the synthesis of various pharmacologically active compounds. The introduction of different functional groups via electrophilic reactions allows for the modulation of the physicochemical and biological properties of the resulting molecules. For instance, the products of these reactions can serve as precursors for:

-

Anticancer agents: Certain 2,3-diphenyl acrylonitrile derivatives have shown considerable antiproliferative activity against various human cancer cell lines.[2]

-

Central Nervous System (CNS) active compounds: The phenylacetonitrile scaffold is present in numerous drugs targeting the CNS.

-

Anti-inflammatory agents: Modification of the core structure can lead to compounds with anti-inflammatory properties.

The versatility of this compound in these synthetic transformations makes it a compound of significant interest for medicinal chemists and drug development professionals.

Safety Information

This compound should be handled with care in a well-ventilated fume hood. It is advisable to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).

References

- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]